BenchChemオンラインストアへようこそ!

N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide

Lipophilicity optimization CNS drug design Physicochemical property differentiation

N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide (CAS 1428362-44-0; molecular formula C₁₆H₁₃ClN₄O₃; molecular weight 344.76 g/mol) is a synthetic small molecule belonging to the azetidine-1-carboxamide class, characterized by a 1,2,4-oxadiazole ring bearing a furan-2-yl substituent at the 3-position and linked via an azetidine core to an N-(3-chlorophenyl) urea moiety. The compound is catalogued as a research chemical intended for non-human laboratory investigations and is structurally related to a series of azetidine-oxadiazole hybrids under investigation for potential biological activities ,.

Molecular Formula C16H13ClN4O3
Molecular Weight 344.76
CAS No. 1428362-44-0
Cat. No. B2456684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide
CAS1428362-44-0
Molecular FormulaC16H13ClN4O3
Molecular Weight344.76
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CO4
InChIInChI=1S/C16H13ClN4O3/c17-11-3-1-4-12(7-11)18-16(22)21-8-10(9-21)15-19-14(20-24-15)13-5-2-6-23-13/h1-7,10H,8-9H2,(H,18,22)
InChIKeyVGQLJVUTCVYLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide (CAS 1428362-44-0): Structural Identity and Research Sourcing Context


N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide (CAS 1428362-44-0; molecular formula C₁₆H₁₃ClN₄O₃; molecular weight 344.76 g/mol) is a synthetic small molecule belonging to the azetidine-1-carboxamide class, characterized by a 1,2,4-oxadiazole ring bearing a furan-2-yl substituent at the 3-position and linked via an azetidine core to an N-(3-chlorophenyl) urea moiety . The compound is catalogued as a research chemical intended for non-human laboratory investigations and is structurally related to a series of azetidine-oxadiazole hybrids under investigation for potential biological activities [1], [2].

Procurement Risk: Why N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide Cannot Be Replaced by Structural Analogs


The functional architecture of CAS 1428362-44-0 integrates three distinct pharmacophoric elements—a 3-chlorophenyl urea, a conformationally constrained azetidine spacer, and a furan-substituted 1,2,4-oxadiazole—whose spatial and electronic interplay governs target engagement. Even closely related congeners exchanging the furan for cyclopropyl (CAS 1351648-87-7) or the 3-chlorophenyl urea for a diphenylmethyl carboxamide (CAS 1428363-42-1) alter the hydrogen-bonding capacity, lipophilicity, and steric profile of the molecule , . In the absence of publicly disclosed target-specific affinity data for this compound series, procurement decisions based solely on core scaffold similarity risk selecting an analog with divergent binding kinetics, metabolic stability, or selectivity profile, undermining experimental reproducibility [1].

Quantitative Differentiation of CAS 1428362-44-0: Comparative Physicochemical, Structural, and Biological Evidence


Molecular Weight and Lipophilicity Tuning Relative to the Cyclopropyl Analog (CAS 1351648-87-7)

Replacement of the cyclopropyl substituent on the 1,2,4-oxadiazole (CAS 1351648-87-7) with a furan-2-yl group in the target compound CAS 1428362-44-0 increases molecular weight (+26.0 g/mol) and introduces an aromatic heterocycle with hydrogen-bond acceptor capability. Although experimentally measured logP/logD values are not publicly available for either compound, calculated physicochemical descriptors predict a reduced lipophilicity for the furan analog compared to the cyclopropyl derivative, which may translate into improved aqueous solubility and altered membrane permeability profiles , .

Lipophilicity optimization CNS drug design Physicochemical property differentiation

Urea Substituent Bulk Comparison: 3-Chlorophenyl vs. Diphenylmethyl (CAS 1428363-42-1)

The target compound CAS 1428362-44-0 incorporates a 3-chlorophenyl urea, whereas the direct analog CAS 1428363-42-1 replaces this with a considerably larger diphenylmethyl group. This substitution increases molecular weight by +113.5 g/mol (from 344.76 to 458.27 g/mol) and significantly expands the steric footprint at the urea terminus. Such steric differentiation is anticipated to have a substantial impact on binding pocket accommodation; the more compact 3-chlorophenyl moiety in the target compound is better suited for targets with restricted active-site geometries, while the bulkier diphenylmethyl analog may exhibit enhanced shape complementarity for larger, hydrophobic binding clefts , .

Steric bulk modulation Binding pocket compatibility Selectivity engineering

Hydrogen-Bond Donor/Acceptor Profile Differentiation from the 3,4-Dimethylphenyl Analog (CAS 1448035-63-9)

The target compound CAS 1428362-44-0 features a 3-chlorophenyl substituent containing a single chlorine atom (a weak hydrogen-bond acceptor), while the analog CAS 1448035-63-9 incorporates a 3,4-dimethylphenyl group lacking halogen atoms but possessing two additional methyl groups that contribute to hydrophobic interactions. This substitution replaces a halogen-bond-capable moiety with a purely hydrophobic dimethylphenyl motif, altering the hydrogen-bond donor/acceptor profile at the urea terminus. The 3-chlorophenyl group in the target compound may engage in halogen bonding with protein backbone carbonyls, a mode of interaction not available to the dimethyl analog , [1].

Hydrogen bonding Target selectivity SAR exploration

Oxadiazole Substituent Aromaticity: Furan vs. Pyrimidine or Pyridine Heterocycles

The 1,2,4-oxadiazole core in CAS 1428362-44-0 is substituted with an electron-rich furan-2-yl ring, contrasting with related compounds in the azetidine-oxadiazole series that employ pyrimidine (CAS of N-(2-phenylethyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide) or pyridine (CAS 1251681-61-4) substituents. Furan is a five-membered, π-excessive heteroaromatic, whereas pyrimidine and pyridine are six-membered, π-deficient rings. This electronic divergence is expected to modulate the dipole moment and π-stacking propensity of the oxadiazole ring, potentially altering the compound's affinity for targets with aromatic-rich binding sites or its susceptibility to oxidative metabolism , [1].

Heterocycle electronic effects π-stacking interactions Target engagement

Optimal Deployment Scenarios for N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide (CAS 1428362-44-0)


Structure-Activity Relationship (SAR) Probe for Halogen Bonding at the Urea Binding Site

CAS 1428362-44-0 is uniquely suited as a halogen-bond probe in SAR campaigns where the 3-chlorophenyl urea serves as a key pharmacophore. In a panel including the 3,4-dimethylphenyl analog (CAS 1448035-63-9) as a hydrophobic control and the diphenylmethyl analog (CAS 1428363-42-1) as a steric probe, the target compound enables the systematic deconvolution of halogen bonding contributions to target affinity [1], .

Physicochemical Property Optimization for Peripheral Target Selectivity

With its intermediate molecular weight (344.76 g/mol) and the polarity contributed by the furan-oxadiazole-azetidine scaffold, CAS 1428362-44-0 is a candidate for programs aiming to restrict compound distribution to peripheral tissues. In contrast to the more lipophilic cyclopropyl analog (CAS 1351648-87-7, MW 318.76), the furan-bearing target compound is predicted to exhibit lower membrane permeability, reducing the likelihood of CNS penetration [1], .

Electron-Rich Heterocycle Library Member for Fragment- or Scaffold-Based Screening

The furan-2-yl substituent on the 1,2,4-oxadiazole of CAS 1428362-44-0 provides π-excessive aromatic character that complements π-deficient analogs (e.g., pyrimidine- or pyridine-substituted oxadiazoles). This compound serves as a critical member of a focused heterocycle library designed to probe the electronic requirements of aromatic-rich target binding pockets, particularly in kinases or bromodomain-containing proteins where π-stacking interactions are prevalent [1], .

Conformational Restriction Benchmarking via Azetidine Spacer Comparison

The azetidine ring in CAS 1428362-44-0 enforces conformational rigidity between the oxadiazole and urea pharmacophores, reducing the entropic penalty upon target binding. This compound can be benchmarked against flexible-linker analogs (e.g., compounds where the azetidine is replaced by an ethylene or propylene spacer) to quantify the contribution of conformational preorganization to binding affinity, providing valuable data for scaffold optimization decisions [1].

Quote Request

Request a Quote for N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.